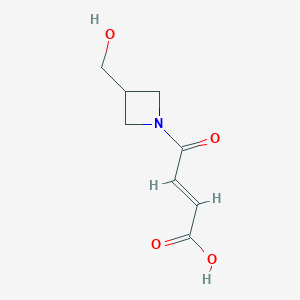

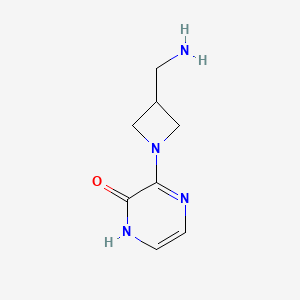

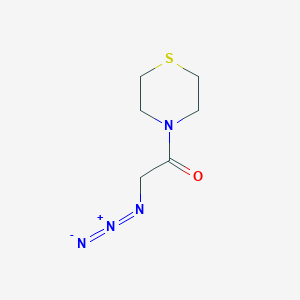

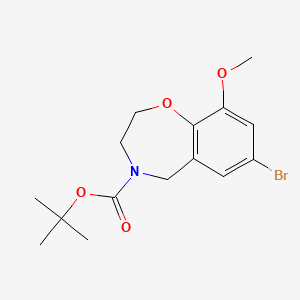

2-(1-Allylpiperidin-4-yl)ethan-1-ol

Overview

Description

Scientific Research Applications

Antimicrobial Agents

Zaidi et al. (2021) synthesized novel derivatives related to 2-(1-Allylpiperidin-4-yl)ethan-1-ol with excellent yields, which were then characterized and screened for antimicrobial activities. Some compounds showed potency comparable to or greater than conventional medicines, highlighting the potential of these derivatives in developing new antimicrobial agents Z. Zaidi, M. Amudharaj, V. Anusuya, G. Sujatha, G. L. Balaji, 2021.

Organic Synthesis and Catalysis

Research by Dérien et al. (1999) on the carbon-carbon coupling of prop-2-yn-1-ols with allyl alcohol under ruthenium(II) catalysis demonstrates the compound's utility in organic synthesis. This process is highly regioselective, leading to the synthesis of molecules containing tetrahydropyran moieties, which are significant for the development of pharmaceuticals and complex organic molecules S. Dérien, Loïc Ropartz, Jacques Le Paih, P. Dixneuf, 1999.

Kinetic Resolution and Biocatalysis

The work by Gładkowski et al. (2015) on the kinetic resolution of allyl alcohols via lipase-catalyzed transesterification explores the enantioselective synthesis of compounds with potential biological activities. Their methodology provides access to enantiomerically enriched allyl alcohols, which are valuable building blocks in organic synthesis W. Gładkowski, A. Gliszczyńska, Monika Siepka, M. Czarnecka, G. Maciejewska, 2015.

Environmental Applications

Research by Noda et al. (2000) on the gas-phase reaction of unsaturated alcohols with nitrate radicals offers insight into atmospheric degradation pathways. The study highlights the role of these compounds in understanding atmospheric chemistry and environmental degradation processes J. Noda, M. Hallquist, S. Langer, E. Ljungström, 2000.

Catalysis and Material Science

Li et al. (2017) synthesized an organic–inorganic hybrid polyoxoniobate incorporating 2-(1-Allylpiperidin-4-yl)ethan-1-ol derivatives that catalyze allylic alcohol epoxidation with high conversion and selectivity. This work contributes to the fields of catalysis and material science, demonstrating the synthesis and application of hybrid materials in organic reactions Li Li, Y. Niu, Kaili Dong, P. Ma, Chao Zhang, J. Niu, Jingping Wang, 2017.

properties

IUPAC Name |

2-(1-prop-2-enylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h2,10,12H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQJNEGZGDHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Allylpiperidin-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)